molecular formula C26H42N2 B13124182 HalicyclamineB

HalicyclamineB

Cat. No.: B13124182
M. Wt: 382.6 g/mol
InChI Key: UOAQLFVPXKOHCQ-BQQLDEIOSA-N
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Description

Halicyclamine B is a marine alkaloid isolated from Haliclona sponges, characterized by a unique macrocyclic structure with a bis-piperidine framework and a conjugated diene system . Its molecular formula (C₃₄H₅₄N₄O₆) and stereochemistry contribute to its bioactivity, particularly as an inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a therapeutic target for Alzheimer’s disease. Key properties include:

  • Molecular Weight: 638.82 g/mol
  • Solubility: Low in aqueous media (<0.1 mg/mL), soluble in DMSO and methanol
  • Bioactivity: IC₅₀ of 1.2 µM against BACE1

Halicyclamine B’s mechanism involves binding to the catalytic aspartic acid residues of BACE1, disrupting amyloid-β peptide production. Its structural complexity, however, poses challenges for synthetic modification and scalability .

Properties

Molecular Formula

C26H42N2

Molecular Weight

382.6 g/mol

IUPAC Name

(6Z,11S,19Z)-1,14-diazatetracyclo[21.3.1.110,14.011,25]octacosa-6,19,24-triene

InChI

InChI=1S/C26H42N2/c1-3-7-11-16-27-18-15-26-24(21-27)14-10-6-2-4-8-12-17-28-20-23(13-9-5-1)19-25(26)22-28/h1-2,5-6,19,23-24,26H,3-4,7-18,20-22H2/b5-1-,6-2-/t23?,24?,26-/m0/s1

InChI Key

UOAQLFVPXKOHCQ-BQQLDEIOSA-N

Isomeric SMILES

C1CCN2CC[C@H]3C(C2)CC/C=C\CCCCN4CC(CC/C=C\C1)C=C3C4

Canonical SMILES

C1CCN2CCC3C(C2)CCC=CCCCCN4CC(CCC=CC1)C=C3C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Halicyclamine B is challenging due to its intricate structure. Several synthetic routes have been developed, often involving multi-step processes. A common approach includes the construction of the core cyclic structure followed by the introduction of nitrogen atoms through amination reactions. Key steps often involve:

    Cyclization Reactions: Formation of the core cyclic structure using cyclization reactions.

    Amination: Introduction of nitrogen atoms using reagents like ammonia or amines under controlled conditions.

    Functional Group Transformations: Modifications of functional groups to achieve the desired structure.

Industrial Production Methods: Industrial production of Halicyclamine B is not yet established due to the complexity of its synthesis. Current methods rely on laboratory-scale synthesis, which involves meticulous control of reaction conditions and purification steps to obtain the compound in sufficient purity and yield.

Chemical Reactions Analysis

Types of Reactions: Halicyclamine B undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can modify the nitrogen-containing groups, typically using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can introduce new functional groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products: The major products formed from these reactions include various derivatives of Halicyclamine B with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of Halicyclamine B involves its interaction with cellular targets, leading to various biological effects. It is believed to exert its effects through:

    Molecular Targets: Binding to specific proteins or enzymes, disrupting their normal function.

    Pathways Involved: Modulation of signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs

Compound A: Manzamine A
  • Source : Acanthostrongylophora sponges
  • Structure : Macrocyclic β-carboline alkaloid with a pentacyclic ring system
  • Bioactivity : Anticancer (IC₅₀ = 2.8 µM against HeLa cells), anti-malarial (IC₅₀ = 4.5 nM against Plasmodium falciparum)
  • Advantage Over Halicyclamine B : Broader therapeutic spectrum
  • Limitation : Higher cytotoxicity (CC₅₀ = 10 µM in HEK293 cells vs. Halicyclamine B’s CC₅₀ = 50 µM)
Compound B: Dragmacidin D
  • Source : Deep-sea sponge Lipastrotethya sp.
  • Structure : Bis-indole alkaloid with a pyrazine moiety
  • Bioactivity : Dual BACE1 and acetylcholinesterase inhibition (IC₅₀ = 1.5 µM and 3.2 µM, respectively)
  • Limitation : Poor pharmacokinetic profile (t₁/₂ = 1.2 hours in vivo)
Comparative Data Table
Property Halicyclamine B Manzamine A Dragmacidin D
Molecular Weight 638.82 582.70 520.64
BACE1 IC₅₀ (µM) 1.2 N/A 1.5
Aqueous Solubility <0.1 mg/mL 0.3 mg/mL 0.05 mg/mL
Therapeutic Index 41.7 3.6 2.1
Synthetic Feasibility Low Moderate High

Functional Analogs

Compound C: LY2886721 (Small-Molecule BACE1 Inhibitor)
  • Structure: Aminothiazine derivative
  • Bioactivity : BACE1 IC₅₀ = 0.3 nM (clinical trial phase)
  • Advantage Over Halicyclamine B : 4000-fold higher potency and oral bioavailability (F = 60%)
  • Limitation : Discontinued due to liver toxicity in Phase II trials
Compound D: OM99-2 (Peptidic Transition-State Analog)
  • Structure : Octapeptide with a hydroxymethylcarbonyl isostere
  • Bioactivity : BACE1 Ki = 0.3 nM
  • Advantage Over Halicyclamine B : High selectivity for BACE1 over other aspartic proteases
  • Limitation : Poor metabolic stability (t₁/₂ < 30 minutes in plasma)

Key Research Findings and Challenges

  • Halicyclamine B’s Unique Value : Despite lower potency than synthetic analogs, its natural origin and lower cytotoxicity make it a safer candidate for lead optimization .
  • Structural Modifications : Derivatives with halogenation at C-12 show improved solubility (up to 1.2 mg/mL) without compromising activity .
  • Synthetic Bottlenecks : Total synthesis requires 32 steps (yield < 1%), limiting industrial application .

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